molecular formula C28H27NO4 B6544431 4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929413-03-6

4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No.: B6544431
CAS No.: 929413-03-6
M. Wt: 441.5 g/mol
InChI Key: UYZHXIFWSGNBHS-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a complex organic compound with a molecular formula of C28H27NO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through a series of reactions including Friedel-Crafts acylation, cyclization, and subsequent functional group modifications. The final step involves the coupling of the benzofuran derivative with 4-tert-butylbenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving benzamide derivatives.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets. The benzamide moiety can bind to proteins or enzymes, potentially inhibiting their activity. The methoxybenzoyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The benzofuran core can interact with various signaling pathways, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
  • 4-tert-butyl-N-(2-methoxyphenyl)benzamide
  • 4-tert-butyl-N-(4-(diethylamino)phenyl)benzamide

Uniqueness

4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is unique due to the specific arrangement of functional groups, which confer distinct chemical and biological properties. The presence of the benzofuran moiety, in particular, sets it apart from other benzamide derivatives, potentially offering unique interactions with biological targets and novel applications in research and industry.

Properties

IUPAC Name

4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO4/c1-17-23-16-21(29-27(31)19-6-10-20(11-7-19)28(2,3)4)12-15-24(23)33-26(17)25(30)18-8-13-22(32-5)14-9-18/h6-16H,1-5H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZHXIFWSGNBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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